molecular formula C8H16F2N2 B13702199 N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine

Cat. No.: B13702199
M. Wt: 178.22 g/mol
InChI Key: KTSMGTGKVSNMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound of interest in various fields of chemistry and medicinal research. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of 1,3-cyclohexanediamine with 2,2-difluoroethylating agents. One common method includes the use of (2,2-difluoroethyl)(aryl)iodonium triflate as the difluoroethylating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the difluoroethyl group.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of difluoroethyl derivatives .

Scientific Research Applications

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is unique due to its specific structure, which combines the cyclohexanediamine core with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

1-N-(2,2-difluoroethyl)cyclohexane-1,3-diamine

InChI

InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h6-8,12H,1-5,11H2

InChI Key

KTSMGTGKVSNMFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NCC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.